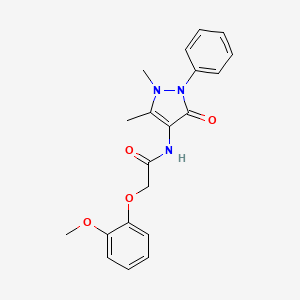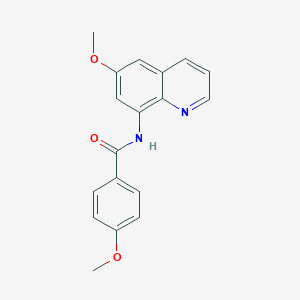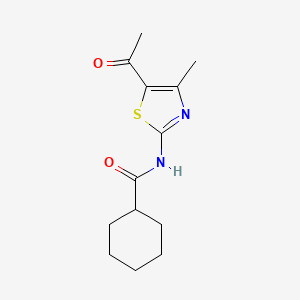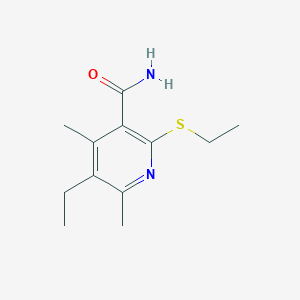![molecular formula C11H11N3O4S B5836548 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)
5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole
Übersicht
Beschreibung
5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, also known as MNPSIM, is a chemical compound that has been widely researched for its potential applications in scientific research. MNPSIM is a sulfonamide derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
5-Methyl-1-[(2-Methyl-5-Nitrophenyl)Sulfonyl]-1H-Imidazole and its derivatives have been studied for their antibacterial properties. A notable study by Letafat et al. (2008) synthesized a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, finding that 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly potent against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated minimal activity against Gram-negative bacteria, highlighting their selectivity in antimicrobial applications (Letafat et al., 2008).
Enzyme Inhibition
Nitrefazole, a derivative of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, has been identified as a strong inhibitor of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Klink et al. (1985) described the synthesis of nitrefazole and its isomeric 5-nitro analogue, contributing to the understanding of its inhibitory mechanism on enzymatic activity (Klink, Pachler, & Gottschlich, 1985).
Antiprotozoal Activity
The compound's derivatives have also been evaluated for their antiprotozoal effects. For example, metronidazole, a 5-nitroimidazole derivative, has been used extensively in clinical therapy for treating infections from various anaerobic organisms. This application underscores the potential of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole derivatives in antiprotozoal treatments (Reysset, Su, & Sebald, 1993).
Synthetic Chemistry Applications
In synthetic chemistry, 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole has served as a precursor for various compounds. Crozet et al. (2002) developed a new synthetic approach to create novel 4-substituted-5-nitroimidazoles, showcasing the versatility of this compound in chemical synthesis (Crozet et al., 2002).
Radiation Sensitization
The derivatives of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, particularly the 4-nitro-5-sulfonylimidazoles, have been studied for their potential as radiation sensitizers in cancer therapy. Heindel et al. (1987) explored the use of these compounds, demonstrating their effectiveness and the role of drug-macromolecule conjugates in protecting the drug from rapid decomposition (Heindel et al., 1987).
Corrosion Inhibition
Some derivatives of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole have been explored for their corrosion inhibition properties. Ammal et al. (2018) synthesized derivatives such as 1,3,4-oxadiazole and assessed their effectiveness in protecting mild steel against corrosion in acidic environments, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Eigenschaften
IUPAC Name |
5-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-3-4-10(14(15)16)5-11(8)19(17,18)13-7-12-6-9(13)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVLVCWRZUQFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=NC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)


![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)

![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)


![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
